molecular formula C25H25N3OS B2782350 N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-[1,1'-biphenyl]-4-carboxamide CAS No. 887902-10-5

N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2782350
CAS No.: 887902-10-5
M. Wt: 415.56
InChI Key: AHJKJNPDDAJTFE-UHFFFAOYSA-N
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Description

N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule featuring a tetramethylated 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core scaffold. This structure is of significant interest in medicinal chemistry and chemical biology research. The core thienopyridine structure is a privileged scaffold in drug discovery, known for its role in compounds that interact with various biological targets . The molecule is engineered with key functional groups that enhance its research utility: the 3-cyano moiety can serve as a hydrogen bond acceptor, while the biphenyl-4-carboxamide group provides a substantial aromatic surface for potential π-π stacking interactions. The unique 5,5,7,7-tetramethyl substitution on the saturated ring system introduces significant steric and electronic modulation, which can be leveraged to fine-tune the molecule's physicochemical properties and binding affinity in structure-activity relationship (SAR) studies. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can employ this chemical as a key intermediate in organic synthesis or as a lead compound for developing novel inhibitors, particularly for enzymatic targets such as protein tyrosine phosphatases (PTPs), which are implicated in various disease pathways . Its structural complexity also makes it a candidate for developing functional materials, such as organic linkers in Metal-Organic Frameworks (MOFs), where its multiple coordination sites could facilitate the construction of porous materials for catalysis or sensing .

Properties

IUPAC Name

N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS/c1-24(2)14-19-20(15-26)23(30-21(19)25(3,4)28-24)27-22(29)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-13,28H,14H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJKJNPDDAJTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[2,3-c]pyridine core, introduction of the cyano group, and subsequent coupling with the phenylbenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-[1,1'-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or allosteric sites, resulting in changes in protein conformation and function.

Comparison with Similar Compounds

Key Observations :

  • Synthesis yields for biphenyl carboxamides with aliphatic substituents (e.g., Compound 8: 84%) are higher than those with rigid aromatic systems, suggesting challenges in synthesizing the target compound.

Thieno[2,3-b]Pyridine Derivatives ()

Compounds such as N-Methyl-3-[(3-aminocarbonyl)-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl]carbamoyl... (7b–7e) share a thienopyridine core but differ in substitution patterns:

Feature Target Compound Thieno[2,3-b]Pyridine Derivatives (7b–7e)
Core Structure Thieno[2,3-c]pyridine Thieno[2,3-b]pyridine
Substituents Cyano, tetramethyl, biphenyl Cyano, ethoxy, phenyl, carbamoyl
Synthetic Conditions Not reported CH₂Cl₂/EtOH, DMF, reflux
Functional Groups Carboxamide Carboxamide and carbohydrazide

Key Observations :

  • The thieno[2,3-b]pyridine derivatives exhibit greater functional diversity (e.g., carbohydrazides) but lack the tetramethyl groups critical for steric stabilization in the target compound.
  • Ethoxy and phenyl substituents in 7b–7e may enhance solubility but reduce metabolic stability compared to tetramethyl groups.

Sulfonamide-Based Analogues ()

Compound N-(4-Sulfamoylbenzyl)-(1,1'-Biphenyl)-4-Carboxamide (4) replaces the thienopyridine core with a sulfonamide group:

Feature Target Compound Sulfonamide Analogue (4)
Core Structure Thieno[2,3-c]pyridine Biphenyl-4-carboxamide with sulfonamide
Pharmacophore Cyano, tetramethyl Sulfamoyl, hydrophobic fragments
Biological Target Not reported Carbonic anhydrase inhibition

Key Observations :

  • The sulfonamide group in Compound 4 is a known zinc-binding motif, suggesting divergent biological targets (e.g., carbonic anhydrase vs. TRP channels for biphenyl carboxamides).

Biological Activity

N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique thieno[2,3-c]pyridine core and multiple cyano groups that enhance its reactivity and binding properties. Research indicates that it may interact with specific molecular targets involved in various biological pathways.

Structural Characteristics

The molecular formula of the compound is C22H24N4OC_{22}H_{24}N_4O, and it contains several functional groups that contribute to its biological activity. The presence of the cyano group and the thieno[2,3-c]pyridine structure is significant for its potential therapeutic effects.

Property Value
Molecular FormulaC22H24N4O
Molecular Weight364.45 g/mol
Chemical Abstracts Service (CAS) Number1480-19-9

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. For instance:

  • JNK Kinases Inhibition : Similar compounds have shown potent inhibition of JNK2 and JNK3 kinases. These kinases are part of the MAPK signaling pathway and are implicated in various cellular processes such as apoptosis and inflammation .

Biological Activity Studies

Several studies have explored the biological activity of related compounds within the same chemical class. The following table summarizes key findings from relevant research:

Study Compound Activity IC50 Value (μM)
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amidesInhibition of JNK30.20
Quinolinone derivativesCFTR potentiation0.236
4-cyano-N-{3-cyano...}-benzamidePotential biological activityNot specified

Case Studies

  • Inhibition of JNK Kinases : A study identified several N-(3-cyano-benzothien-2-yl)amides as potent inhibitors of JNK kinases with high selectivity against other MAPK family members. The unique binding mode observed through X-ray crystallography suggests that modifications in the structure can lead to enhanced potency .
  • CFTR Potentiation : Another study on related compounds demonstrated their ability to potentiate CFTR function in cells expressing specific mutations associated with cystic fibrosis. This highlights the therapeutic potential of these compounds in treating genetic disorders .

Q & A

Basic: What are the key synthetic routes for this compound?

The synthesis involves a multi-step process starting with the formation of the thieno[2,3-c]pyridine core, followed by regioselective introduction of the cyano group, and final coupling with the biphenyl-4-carboxamide moiety. Key steps include cyclocondensation of tetramethyl-substituted dihydrothiophene precursors and Pd-catalyzed cross-coupling for functionalization . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side reactions.

Basic: What characterization methods are recommended for structural validation?

Use a combination of:

  • NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C26H34N4O3S2).
  • X-ray crystallography for unambiguous confirmation of the thienopyridine core and substituent geometry, as demonstrated in related thieno[2,3-b]pyridine analogs .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Employ design of experiments (DOE) to test variables like catalyst loading (e.g., Pd(PPh₃)₄), temperature, and solvent (DMF vs. THF). Computational tools, such as quantum chemical reaction path searches, can predict optimal conditions by analyzing transition states and energy barriers, reducing trial-and-error approaches .

Advanced: What strategies enable post-synthesis functionalization of the cyano group?

The cyano group can be modified via:

  • Catalytic hydrogenation to yield primary amines using H₂/Pd-C.
  • Nucleophilic addition with Grignard reagents to form ketones.
    Regioselectivity challenges require careful monitoring via TLC and in situ FTIR to track intermediate formation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Synthesize analogs with variations in the tetramethyl-thienopyridine core (e.g., replacing methyl with ethyl) or biphenyl substituents.
  • Test in enzyme inhibition assays (e.g., kinase panels) and compare IC₅₀ values.
  • Use molecular docking to correlate substituent effects with binding affinity, as seen in similar triazolopyrimidine derivatives .

Advanced: What computational methods predict biological target interactions?

  • Density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites.
  • Molecular dynamics simulations to model binding stability with targets like cyclooxygenase-2 (COX-2) or adenosine receptors, leveraging data from related thienopyridines .

Basic: How to assess stability under different storage conditions?

Perform accelerated stability studies :

  • Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C.
  • Analyze degradation products monthly via HPLC-PDA and LC-MS .
  • Monitor cyano group hydrolysis (common degradation pathway) using IR spectroscopy .

Advanced: How to resolve contradictions in biological assay data?

  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Perform meta-analysis of datasets from orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Analyze structural analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify substituent-driven activity discrepancies .

Advanced: What methods identify the compound’s biological targets?

  • Affinity chromatography : Immobilize the compound on sepharose beads, incubate with cell lysates, and identify bound proteins via SDS-PAGE/MS.
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in presence of the compound .

Advanced: How to evaluate its role in enzyme inhibition mechanisms?

  • Conduct kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).
  • Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with purified enzymes like PI3Kγ.
  • Compare with control inhibitors (e.g., LY294002) to contextualize potency .

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